

electronic band structure of europium selenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium selenide*

Cat. No.: *B083063*

[Get Quote](#)

An In-depth Technical Guide to the Electronic Band Structure of **Europium Selenide**

Introduction

Europium selenide (EuSe) is a prominent member of the europium chalcogenide family, which are known as magnetic semiconductors. These materials exhibit a fascinating interplay between their electronic and magnetic properties, making them a subject of intense research for potential applications in spintronics and magneto-optical devices. The unique characteristics of EuSe stem from the localized 4f electrons of the europium (Eu) ions, which are responsible for its magnetic moments, and their interaction with the delocalized band electrons. A thorough understanding of the electronic band structure is crucial for harnessing the full potential of this material. This guide provides a comprehensive overview of the electronic band structure of EuSe, detailing its key features, the experimental and theoretical methods used for its characterization, and a summary of important quantitative data.

Fundamental Concepts of the Electronic Band Structure of EuSe

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to have, known as energy bands, and the ranges of energy that are forbidden, known as band gaps.^[1] In EuSe, the key features of the band structure are determined by the atomic orbitals of its constituent elements, europium and selenium.

- **Valence Band:** The highest energy band that is completely filled with electrons at absolute zero temperature. In EuSe, the top of the valence band is predominantly formed by the

localized Eu 4f electronic states.[2]

- Conduction Band: The lowest energy band that is empty at absolute zero. The bottom of the conduction band in EuSe is mainly composed of the Eu 5d states.[3][4]
- Band Gap (Eg): The energy difference between the top of the valence band and the bottom of the conduction band.[1] This energy gap is a critical parameter that determines the semiconducting nature of the material. EuSe is a semiconductor, and some studies suggest it has a direct band gap.[5][6] The magnitude of the band gap is influenced by factors such as temperature and magnetic ordering.
- Spin Splitting: Due to the magnetic nature of EuSe, the electronic bands split into spin-up and spin-down sub-bands. This spin splitting is a direct consequence of the exchange interaction between the itinerant band electrons and the localized magnetic moments of the Eu 4f electrons.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the electronic and structural properties of **Europium Selenide**.

Property	Value	Notes
Crystal Structure	Rock-salt (cubic)	Space group Fm3m. [7]
Lattice Constant (a)	0.6185 nm	[7]
Band Gap (Eg)	~2.8 eV	Experimentally determined for EuSe thin films on bilayer graphene using low-temperature scanning tunneling spectroscopy. [2]
Spin-up (\uparrow): 1.0 eV	Theoretically calculated using the Self-Interaction Corrected Local-Spin-Density (SIC-LSD) approximation. [8]	
Spin-down (\downarrow): 1.3 eV	Theoretically calculated using the SIC-LSD approximation. [8]	
Conduction Band Splitting (ΔE)	0.38 eV	Theoretical estimation of the exchange splitting in the conduction band. [8]

Experimental Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids.[\[9\]](#)

Methodology:

- **Sample Preparation:** A single crystal of EuSe is mounted on a sample holder inside an ultra-high vacuum (UHV) chamber. To obtain a clean, atomically flat surface, the crystal is typically cleaved in-situ. The UHV environment is essential to prevent surface contamination.[\[9\]](#)
- **Photon Irradiation:** The sample is irradiated with a monochromatic beam of photons, usually from a synchrotron light source or a UV lamp.[\[9\]](#) The energy of the photons is high enough to cause the emission of electrons from the sample via the photoelectric effect.[\[9\]](#)[\[10\]](#)

- Electron Detection and Analysis: The ejected photoelectrons travel into an electron spectrometer, most commonly a hemispherical analyzer.[11] This analyzer measures the kinetic energy (E_{kin}) and the emission angles (θ, ϕ) of the photoelectrons.[12]
- Band Structure Reconstruction: By applying the principles of energy and momentum conservation, the binding energy (EB) and the crystal momentum parallel to the surface ($k\parallel$) of the electron within the solid can be determined from the measured E_{kin} and emission angles. By systematically measuring the photoelectron intensity as a function of EB and $k\parallel$, a map of the occupied electronic states, i.e., the valence band structure, can be constructed. [12][13]

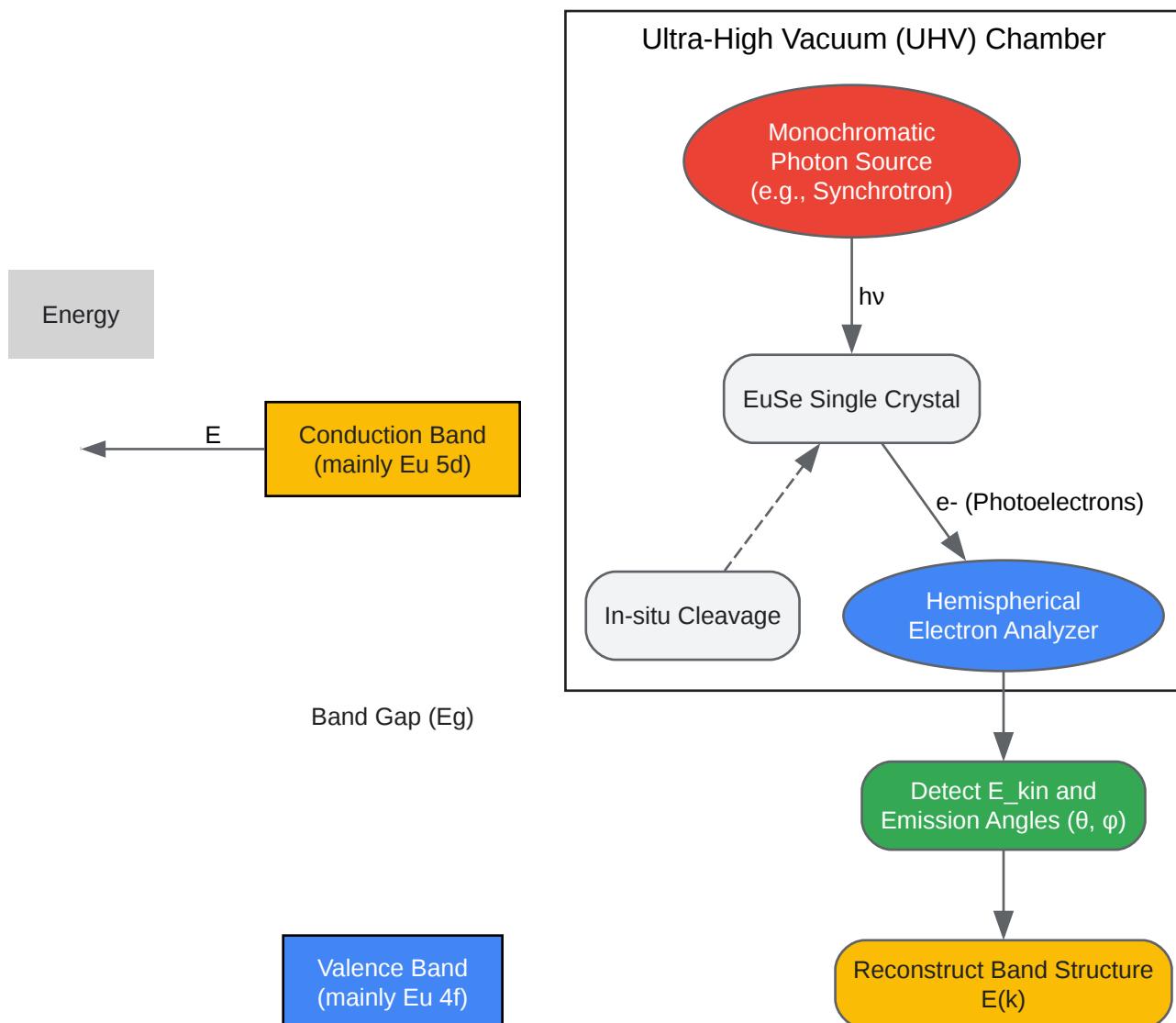
Optical Spectroscopy (Absorption and Reflectance)

Optical spectroscopy is used to determine the band gap and other optical properties of materials.

Methodology:

- Sample Preparation: A thin film or a polished bulk sample of EuSe is prepared.
- Measurement: A beam of light with a wide range of wavelengths is passed through the sample (for absorption) or reflected off its surface (for reflectance). A spectrometer measures the intensity of the transmitted or reflected light as a function of wavelength.
- Data Analysis: The absorption coefficient (α) is calculated from the measured data. The band gap energy is then typically determined by plotting $(\alpha h\nu)^n$ against the photon energy ($h\nu$), known as a Tauc plot. The value of n depends on the nature of the electronic transition ($n=2$ for a direct band gap, $n=1/2$ for an indirect band gap). The band gap is found by extrapolating the linear portion of the plot to the energy axis.

Theoretical Protocols


Density Functional Theory (DFT)

DFT is a widely used computational method to calculate the electronic structure of materials from first principles.[14]

Methodology:

- Structural Input: The calculation begins with the known crystal structure of EuSe (rock-salt) and its experimental lattice constant as input.
- Choice of Functional: An appropriate exchange-correlation functional, which approximates the complex many-body effects of electron-electron interactions, is chosen. For materials with strongly correlated electrons like the 4f electrons in EuSe, standard local-density (LDA) or generalized gradient (GGA) approximations can be insufficient. More advanced methods like DFT+U (which adds an on-site Coulomb interaction parameter U) or hybrid functionals (e.g., HSE06, PBE0), which mix a portion of exact Hartree-Fock exchange, are often required for an accurate description of the localized 4f states and the band gap.^[2]
- Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and the effective potential is reached. This step determines the ground state of the system.
- Band Structure Calculation: Once the ground state is obtained, the electronic band structure is calculated along high-symmetry directions (k-points) in the first Brillouin zone. The output provides the energy eigenvalues as a function of the wave vector k, which is the electronic band structure.
- Density of States (DOS): From the band structure, the density of states can be calculated, which shows the number of available electronic states at each energy level and provides insights into the contribution of different atomic orbitals (e.g., Eu 4f, Eu 5d, Se 4p) to the electronic bands.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Band gap - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Synthesis, crystal structure, and physical properties of the Eu(ii)-based selenide semiconductor: EuHfSe 3 - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01750A [pubs.rsc.org]
- 7. EUROPIUM(II) SELENIDE: Crystal Structure_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Photoelectron spectroscopy – MAX IV [maxiv.lu.se]
- 12. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [electronic band structure of europium selenide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083063#electronic-band-structure-of-europium-selenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com